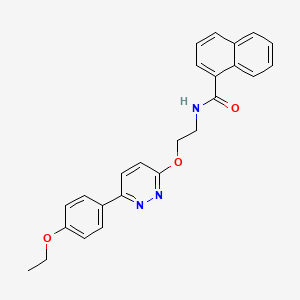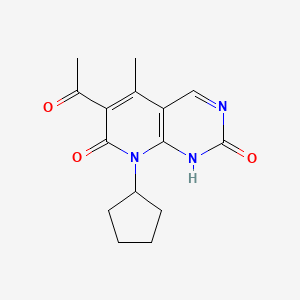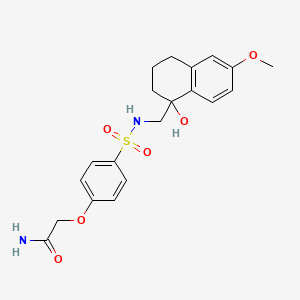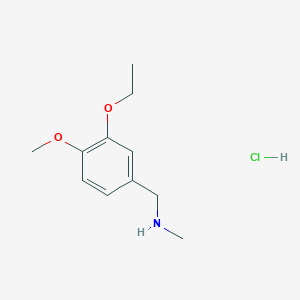![molecular formula C18H17F4N3O2 B2522445 2,2,2-Trifluoroethyl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate CAS No. 400086-62-6](/img/structure/B2522445.png)
2,2,2-Trifluoroethyl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2,2,2-Trifluoroethyl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate" is a structurally complex molecule that likely exhibits a range of interesting chemical and physical properties. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can help infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds often involves the formation of piperazine derivatives and the introduction of fluorine atoms into aromatic systems. For instance, the synthesis of 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole involves a simple and efficient process, which is characterized by spectral analysis . Similarly, the synthesis of other piperazine-related compounds, such as 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine, involves reductive amination, amide hydrolysis, and N-alkylation . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. For example, the crystal structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was confirmed by single crystal XRD data . Additionally, the crystal structure of piperazinium bis(6-carboxypyridine-2-carboxylate) trihydrate was elucidated, revealing important intermolecular hydrogen bonding . These findings suggest that the compound "2,2,2-Trifluoroethyl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate" may also exhibit a complex hydrogen bonding network.
Chemical Reactions Analysis
The reactivity of piperazine derivatives can be influenced by the presence of fluorine atoms and the specific substituents on the aromatic rings. The papers provided do not directly address the chemical reactions of the compound , but they do discuss the reactivity of similar structures. For example, coordination polymers with pyridine derivatives and various metals have been synthesized, indicating that the pyridine moiety can act as a ligand in metal complexes . This suggests that the compound may also participate in coordination chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various spectroscopic techniques. For instance, compounds have been characterized by IR, 1H NMR, 13C NMR spectroscopy, and elemental analyses . The presence of fluorine atoms is known to influence the electronic properties of aromatic compounds, as seen in the study of 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, which is a candidate for imaging dopamine D4 receptors . The electronic properties of the compound "2,2,2-Trifluoroethyl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate" could similarly be influenced by its fluorinated substituents, potentially affecting its reactivity and interaction with biological targets.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : This compound has been synthesized through various chemical processes. For example, Botteghi et al. (2001) described the synthesis of neuroleptic agents Fluspirilen and Penfluridol, which involve compounds similar to the one (Botteghi et al., 2001).
- Chemical Characterization : Balaraju et al. (2019) focused on the characterization of similar piperazine-1-yl-1H-indazole derivatives, which are important in medicinal chemistry (Balaraju et al., 2019).
Medicinal Chemistry
- Drug Development : Gong et al. (2010) studied Flumatinib, an antineoplastic tyrosine kinase inhibitor, which includes similar chemical structures. This research is crucial in understanding the metabolism of such drugs in chronic myelogenous leukemia patients (Gong et al., 2010).
- Radiopharmaceuticals : Eskola et al. (2002) synthesized a compound to image dopamine D4 receptors, which included a similar structure. This has applications in neuroscience research and diagnostics (Eskola et al., 2002).
Pharmacology and Biochemistry
- Bioactive Compounds : Studies like that of Khlebnikov et al. (2018) explore the creation of bioactive compounds using similar chemical structures, highlighting their significance in drug discovery and pharmacological research (Khlebnikov et al., 2018).
- Enzyme Inhibitors : Silvers et al. (2016) researched on radiotracers for assessing stearoyl-CoA desaturase-1, involving similar compounds. This enzyme is significant in cancer and metabolic diseases (Silvers et al., 2016).
Structural Chemistry and Crystallography
- Crystal Structure Analysis : Kavitha et al. (2014) and others have reported on the crystal structures of compounds containing similar chemical groups, which is essential for understanding their physical and chemical properties (Kavitha et al., 2014).
properties
IUPAC Name |
2,2,2-trifluoroethyl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4N3O2/c19-14-3-1-2-4-15(14)24-7-9-25(10-8-24)16-6-5-13(11-23-16)17(26)27-12-18(20,21)22/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDRUTSLSFOTPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(=O)OCC(F)(F)F)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoroethyl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 7-methyl-2-[(4-nitrobenzyl)sulfanyl]-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2522362.png)



![[1-(Trifluoromethyl)cyclopentyl]methanesulfonyl chloride](/img/structure/B2522369.png)
![N'-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide](/img/structure/B2522372.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2522375.png)
![2-(3-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2522377.png)



![1-(2-Fluorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]methanesulfonamide](/img/structure/B2522382.png)

